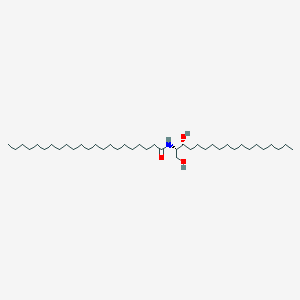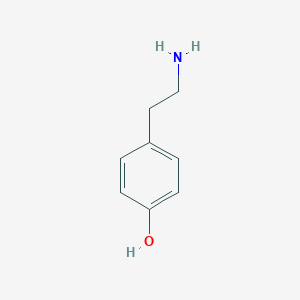
フルバスタチンナトリウム
概要
説明
Fluvastatin sodium is a member of the statin drug class, primarily used to treat hypercholesterolemia and prevent cardiovascular diseases. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. Fluvastatin sodium was patented in 1982 and approved for medical use in 1994. It is also listed on the World Health Organization’s List of Essential Medicines .
科学的研究の応用
Fluvastatin sodium has a wide range of scientific research applications, including:
Chemistry: Fluvastatin sodium is used as a model compound in various chemical studies to understand its reactivity and interactions with other molecules.
Biology: In biological research, fluvastatin sodium is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Fluvastatin sodium is extensively studied for its role in lowering cholesterol levels and preventing cardiovascular diseases. .
作用機序
Fluvastatin sodium works by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin sodium effectively reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .
Similar Compounds:
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: Similar to fluvastatin sodium, simvastatin is used to lower cholesterol levels but has different pharmacokinetic properties.
Pravastatin: Known for its lower potential for drug interactions, pravastatin is often preferred in patients taking multiple medications.
Uniqueness of Fluvastatin Sodium: Fluvastatin sodium is unique among statins due to its entirely synthetic origin and its specific inhibition of hydroxymethylglutaryl-coenzyme A reductase. It has a lower potential for drug interactions compared to other statins, making it a suitable option for patients on complex medication regimens .
Safety and Hazards
Fluvastatin sodium may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should not be taken if you have liver disease, or if you are breastfeeding a baby . More safety and hazard information can be found in various safety data sheets .
将来の方向性
Fluvastatin sodium has been shown to be effective for secondary prevention of cardiac events in patients following coronary intervention procedures, and for primary prevention of cardiac events in renal transplant recipients . The FDA is requesting revisions to the information about use in pregnancy in the prescribing information of the entire class of statin medicines . More research is being conducted to improve the bioavailability and consequently therapeutic efficacy of Fluvastatin sodium .
生化学分析
Biochemical Properties
Fluvastatin sodium is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis .
Cellular Effects
Fluvastatin sodium has been shown to reduce cholesterol in patients with hyperlipidaemia, to prevent subsequent coronary events in patients with established coronary heart disease, and to alter endothelial function and plaque stability in animal models .
Molecular Mechanism
Fluvastatin sodium works by blocking the liver enzyme HMG-CoA reductase, which facilitates an important step in cholesterol synthesis .
Temporal Effects in Laboratory Settings
The drug is quickly and almost completely (98%) absorbed from the gut. Food intake slows down absorption, but does not decrease it . Due to its first-pass effect, bioavailability is lower: about 24–30% .
Dosage Effects in Animal Models
In animal models, fluvastatin sodium has been shown to reduce adiposity and increase energy expenditure .
Metabolic Pathways
Fluvastatin sodium is almost exclusively eliminated via metabolism . It undergoes hydroxylation at the 5- and 6-position and N-deisopropylation with the 6 hydroxy being the most abundant .
Transport and Distribution
After absorption, fluvastatin sodium is nearly completely extracted and metabolised in the liver to 2 hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile .
Subcellular Localization
Fluvastatin sodium combined with digoxin further support the localization specificity of their interactivity with our subcellular localization data .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluvastatin sodium involves several steps, starting from the condensation of a fluorophenyl-indole derivative with a heptenoic acid derivative. The process includes the use of various reagents and catalysts under controlled conditions to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods: Industrial production of fluvastatin sodium typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: Fluvastatin sodium undergoes several types of chemical reactions, including:
Oxidation: Fluvastatin sodium can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in fluvastatin sodium.
Common Reagents and Conditions: Common reagents used in the reactions of fluvastatin sodium include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of fluvastatin sodium depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of fluvastatin sodium .
特性
IUPAC Name |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-NRFPMOEYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009854 | |
| Record name | Sri 62320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94061-80-0, 93957-55-2, 93957-54-1 | |
| Record name | Sri 62320 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sri 62320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin sodium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Fluvastatin Sodium?
A1: Fluvastatin Sodium is a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [, ] It works by competitively inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol in the liver. [] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the uptake and catabolism of LDL cholesterol from the bloodstream, resulting in a reduction of serum total cholesterol and LDL cholesterol levels. [, ]
Q2: What is the molecular formula and weight of Fluvastatin Sodium?
A2: The molecular formula of Fluvastatin Sodium is C24H25FNNaO4. It has a molecular weight of 434.45 g/mol. []
Q3: Is Fluvastatin Sodium stable in an acidic environment?
A3: Fluvastatin Sodium is known to be unstable in the acidic environment of the stomach. [] This instability can lead to degradation of the drug and reduced bioavailability.
Q4: How does the stability of Fluvastatin Sodium impact its formulation?
A4: Due to its instability in acidic environments, Fluvastatin Sodium formulations often require strategies to protect the drug from degradation in the stomach. This can include enteric coatings on tablets or capsules, or formulation as a self-microemulsifying drug delivery system (SMEDDS). []
Q5: How does the structure of Fluvastatin Sodium contribute to its activity?
A5: The structure of Fluvastatin Sodium is crucial for its interaction with the HMG-CoA reductase enzyme. The molecule contains a 3,5-dihydroxyheptanoic acid moiety, which is similar to the natural substrate of HMG-CoA reductase. This structural similarity allows Fluvastatin Sodium to bind to the enzyme's active site and inhibit its activity. []
Q6: What are some common formulation strategies used to improve the stability, solubility, or bioavailability of Fluvastatin Sodium?
A6: Various formulation approaches have been explored to enhance the delivery and effectiveness of Fluvastatin Sodium:* Freeze-dried microspheres: Encapsulation in freeze-dried microspheres, particularly with Eudragit polymers, has demonstrated improvements in drug dissolution and sustained-release properties. []* Solvates: The development of Fluvastatin Sodium solvates has shown promise as stable intermediates for producing the amorphous form of the drug, potentially enhancing its solubility and bioavailability. []* Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS offer protection from the harsh acidic environment of the stomach and improve the permeability of this hydrophilic drug, addressing its low bioavailability. []* Extended-release tablets: Formulating Fluvastatin Sodium into extended-release tablets allows for once-daily dosing and potentially improves patient compliance due to reduced dosing frequency. [, ]* Biodegradable microspheres: The use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) in microsphere formulations shows promise for sustained drug release, potentially improving its therapeutic efficacy. []
Q7: What is the bioavailability of Fluvastatin Sodium?
A7: Fluvastatin Sodium has a low absolute oral bioavailability of approximately 17%. This is attributed to its decreased permeability and high first-pass metabolism in the liver. [, ]
Q8: How is Fluvastatin Sodium metabolized?
A8: Fluvastatin Sodium is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, ] It undergoes extensive first-pass metabolism, leading to a significant reduction in the amount of drug that reaches systemic circulation.
Q9: What are the primary effects of Fluvastatin Sodium on lipid profiles?
A9: Clinical trials have shown that Fluvastatin Sodium effectively reduces total cholesterol, LDL cholesterol, and triglycerides in patients with hyperlipidemia. It has also been shown to increase HDL cholesterol levels, although the increase is generally modest. [, , ]
Q10: Has Fluvastatin Sodium been studied in the context of atherosclerosis?
A10: Yes, Fluvastatin Sodium has been researched for its potential benefits in managing atherosclerosis. Studies suggest that it can reduce carotid intima-media thickness, a marker of atherosclerosis progression, in patients with essential hypertension. []
Q11: What analytical methods are commonly used to quantify Fluvastatin Sodium?
A11: Several analytical techniques are employed for the detection and quantification of Fluvastatin Sodium, both in its pure form and pharmaceutical formulations:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, offers high sensitivity and selectivity for analyzing Fluvastatin Sodium in various matrices like bulk drug, tablet dosage forms, and plasma. [, , ]* Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): This specific HPLC method is particularly useful for stability-indicating analyses, enabling the separation and quantification of Fluvastatin Sodium even in the presence of its degradation products. [, , , ] * UV-Spectrophotometry: This technique is valuable for quantifying Fluvastatin Sodium in solid dispersions and other formulations, offering a relatively simple and cost-effective analytical approach. []* Green Atomic Absorption Spectroscopy (AAS): This method offers an environmentally friendly alternative for determining Fluvastatin Sodium content in pure and pharmaceutical forms by measuring its sodium content. []* Headspace Gas Chromatography (HS-GC): This technique is particularly useful for analyzing volatile organic compounds, making it suitable for determining residual solvents in Fluvastatin Sodium samples to ensure product quality and safety. []
Q12: How are analytical methods for Fluvastatin Sodium validated?
A12: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of Fluvastatin Sodium quantification. The validation process commonly involves evaluating parameters such as linearity, accuracy, precision (both intra-day and inter-day), specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ) following guidelines like those established by the International Conference on Harmonisation (ICH). [, , ]
Q13: What factors can affect the dissolution and solubility of Fluvastatin Sodium?
A13: Dissolution and solubility are critical factors influencing the bioavailability and therapeutic efficacy of Fluvastatin Sodium. Several factors can influence these properties:* Crystal form and Polymorphism: Different crystalline forms of Fluvastatin Sodium, including various polymorphs and hydrates, exhibit varying dissolution rates and solubilities, impacting the drug's overall bioavailability. []* Formulation excipients: The choice of excipients in Fluvastatin Sodium formulations significantly affects its dissolution and solubility. Excipients like lactose, microcrystalline cellulose, and various disintegrants can impact how readily the drug dissolves and becomes available for absorption. [, , ]* Particle size: Smaller particle sizes generally lead to increased surface area, enhancing the dissolution rate of Fluvastatin Sodium and improving its bioavailability. [, ]* pH of the dissolution medium: The pH of the surrounding environment significantly affects the solubility of Fluvastatin Sodium, with higher solubility observed at a higher pH. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)






![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)


